molecular formula C14H13NO B8631286 1-Phenyl-2-(pyridin-2-yl)propan-1-one

1-Phenyl-2-(pyridin-2-yl)propan-1-one

Cat. No.: B8631286
M. Wt: 211.26 g/mol
InChI Key: HJSKELLJCUDHDF-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-2-yl)propan-1-one is a ketone-containing compound featuring a phenyl group at the 1-position and a pyridin-2-yl moiety at the 2-position of the propanone backbone. Its molecular structure (C₁₄H₁₁NO; molecular weight: 209.25 g/mol) enables diverse interactions with biological targets, making it relevant in medicinal chemistry and materials science. The compound’s tautomeric properties and electronic configuration contribute to its reactivity and binding affinity, as seen in crystallographic studies .

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

1-phenyl-2-pyridin-2-ylpropan-1-one

InChI

InChI=1S/C14H13NO/c1-11(13-9-5-6-10-15-13)14(16)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

HJSKELLJCUDHDF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Replacement of pyridine with pyrrolidine (e.g., α-PPP) enhances psychoactivity due to increased blood-brain barrier penetration .
  • Elongation of the alkyl chain (e.g., α-PBP to α-PHP) correlates with prolonged duration of action but reduced aqueous solubility .

Aromatic Substitution Variants

Pyridine vs. Benzothiophene/Phenyl Modifications

  • 1-(Benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) : Exhibits potent 5-HT6 receptor antagonism (IC₅₀ = 2.50 μM; Ki = 2.30 μM) due to the benzothiophene-piperazine hybrid structure .

Structural Insights :

  • Pyridin-2-yl groups enhance π-π stacking in receptor binding, while hydroxyl substitutions (e.g., No. 2158) introduce hydrogen-bonding capacity but may increase metabolic instability .

Critical Observations :

  • Pyridine-containing propanones generally exhibit higher metabolic stability than pyrrolidine analogs but may pose inhalation hazards .
  • Hydroxyl or alkoxy substituents (e.g., No. 2159) increase polarity but introduce genotoxic risks .

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